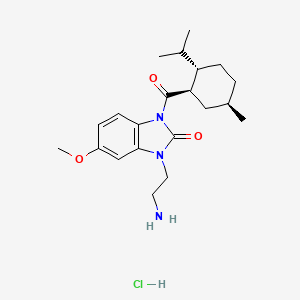

D-3263 hydrochloride

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H/t14-,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMRNRVXSXCQHZ-UANXYBPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008763-54-9 | |

| Record name | D-3263 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008763549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-3263 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R82GTC01OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of D-3263 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a potent and orally bioavailable small molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) channel.[1] This technical guide delineates the core mechanism of action of D-3263 hydrochloride, focusing on its molecular interactions, downstream signaling cascades, and its therapeutic potential in oncology, particularly in prostate cancer and benign prostatic hyperplasia (BPH). The document provides a comprehensive overview of the available preclinical data, including quantitative analysis of its activity and detailed experimental protocols.

Introduction

The Transient Receptor Potential (TRP) channel superfamily plays a crucial role in various physiological processes, including sensory perception, ion homeostasis, and temperature sensing.[2] TRPM8, a member of this family, is a non-selective cation channel primarily known as the principal cold and menthol (B31143) sensor in mammals.[2] It is highly expressed in the prostate gland and is often overexpressed in prostate cancer and BPH, making it a compelling therapeutic target.[1] D-3263 hydrochloride has emerged as a specific agonist of TRPM8 with potential antineoplastic properties.[1] This guide will explore the intricate details of its mechanism of action.

Core Mechanism of Action: TRPM8 Agonism

The primary mechanism of action of D-3263 hydrochloride is its direct binding to and activation of the TRPM8 ion channel.[1]

Molecular Interaction with TRPM8

Downstream Signaling Pathway

The activation of the TRPM8 channel by D-3263 hydrochloride initiates a cascade of intracellular events, primarily driven by the influx of cations.

Signaling Pathway of D-3263 Hydrochloride

Caption: D-3263 hydrochloride activates the TRPM8 channel, leading to apoptosis and reduced DHT levels.

The key steps in the signaling pathway are:

-

Channel Activation: D-3263 hydrochloride binds to the TRPM8 channel, causing a conformational change that opens the channel pore.

-

Cation Influx: The opening of the TRPM8 channel allows for the rapid influx of calcium (Ca2+) and sodium (Na+) ions into the cell.[1]

-

Disruption of Ion Homeostasis: The sudden increase in intracellular calcium and sodium disrupts the delicate ionic balance within the cell.

-

Induction of Apoptosis: This disruption of ion homeostasis is a potent trigger for programmed cell death, or apoptosis, in cells that express high levels of TRPM8, such as prostate cancer cells.[1]

Therapeutic Implications and Preclinical Evidence

The mechanism of action of D-3263 hydrochloride has significant implications for the treatment of diseases characterized by TRPM8 overexpression.

Antineoplastic Activity in Prostate Cancer

Prostate cancer cells often exhibit elevated expression of TRPM8. By selectively targeting these cells and inducing apoptosis, D-3263 hydrochloride demonstrates potential as an antineoplastic agent.

-

Synergistic Effects: Preclinical studies have shown that D-3263 hydrochloride can work synergistically with other anticancer drugs. For instance, it enhances the pro-apoptotic activity of enzalutamide (B1683756) and docetaxel (B913) in prostate cancer cells. This suggests a potential role for D-3263 hydrochloride in combination therapies to overcome drug resistance and improve treatment outcomes.

Treatment of Benign Prostatic Hyperplasia (BPH)

TRPM8 is also overexpressed in BPH. The therapeutic effect of D-3263 hydrochloride in BPH is believed to be twofold:

-

Induction of Apoptosis: Similar to its effect on cancer cells, D-3263 hydrochloride can induce apoptosis in the hyperplastic prostate tissue.

-

Reduction of Dihydrotestosterone (B1667394) (DHT): D-3263 hydrochloride has been observed to decrease levels of dihydrotestosterone (DHT), a key hormone involved in the pathogenesis of BPH.[2]

-

In Vivo Efficacy: In a rat model of BPH, D-3263 hydrochloride monotherapy resulted in a reduction in prostate hyperplasia.[2] Furthermore, when combined with finasteride (B1672673), a 5-alpha-reductase inhibitor commonly used to treat BPH, the highest dose of D-3263 hydrochloride led to a greater reduction in prostate weight than either agent alone, indicating a potential additive or synergistic effect.[2]

Quantitative Data

While specific EC50 and Ki values for D-3263 hydrochloride are not widely published, the following table summarizes the key quantitative findings from preclinical studies.

| Parameter | Finding | Model System | Reference |

| In Vivo Prostate Weight Reduction | Dose-dependent reduction in prostate hyperplasia | Rat model of BPH | [2] |

| Combination Therapy in BPH | Combination with finasteride showed a greater reduction in prostate weight than either drug alone | Rat model of BPH | [2] |

| Apoptosis Induction | Induces apoptotic cell death in prostate cancer cells | TRAMP C1 and TRAMP C2 mouse prostate cancer cell lines |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of D-3263 hydrochloride.

In Vitro Cell Viability and Apoptosis Assays

Experimental Workflow for In Vitro Assays

Caption: Workflow for assessing the in vitro effects of D-3263 hydrochloride on prostate cancer cells.

Objective: To determine the effect of D-3263 hydrochloride on the viability and apoptosis of TRPM8-expressing prostate cancer cells.

Materials:

-

TRPM8-expressing prostate cancer cell lines (e.g., TRAMP-C1, TRAMP-C2)

-

D-3263 hydrochloride

-

Cell culture medium and supplements

-

Reagents for cell viability assay (e.g., MTT, WST-8)

-

Reagents for Western blotting (primary antibodies against Caspase-3, PARP, and a loading control like GAPDH; secondary antibodies)

Procedure:

-

Cell Culture: Culture prostate cancer cells in appropriate medium until they reach the desired confluency.

-

Treatment: Treat the cells with D-3263 hydrochloride at various concentrations (e.g., a study used 1 µM). Include untreated cells as a control. For combination studies, cells can be co-treated with other compounds like docetaxel (e.g., 5 nM) or enzalutamide (e.g., 1 µM).

-

Incubation: Incubate the treated cells for specific time points (e.g., 24 or 72 hours).

-

Cell Viability Assay: Assess cell viability using a standard method like the MTT or WST-8 assay according to the manufacturer's instructions.

-

Apoptosis Assay (Western Blot):

-

Lyse the cells and collect protein extracts.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Incubate with the appropriate secondary antibody and visualize the protein bands. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis.

-

In Vivo Model of Benign Prostatic Hyperplasia (BPH)

Experimental Workflow for In Vivo BPH Model

Caption: Workflow for evaluating the in vivo efficacy of D-3263 hydrochloride in a rat model of BPH.

Objective: To evaluate the in vivo efficacy of D-3263 hydrochloride, alone and in combination with finasteride, in a testosterone-induced BPH rat model.

Materials:

-

Male Sprague-Dawley rats

-

Testosterone propionate

-

D-3263 hydrochloride

-

Finasteride

-

Vehicle for drug administration

Procedure:

-

Animal Model: Use adult male Sprague-Dawley rats. Some protocols may involve castration prior to BPH induction.[3]

-

BPH Induction: Induce BPH by subcutaneous injection of testosterone propionate. A common dosage is 3 mg/kg daily for several weeks.

-

Treatment Groups: Divide the animals into several groups:

-

Sham/Vehicle control

-

BPH + Vehicle

-

BPH + D-3263 hydrochloride (dose-ranging studies can be performed)

-

BPH + Finasteride (e.g., 10 mg/kg)

-

BPH + D-3263 hydrochloride + Finasteride

-

-

Treatment Administration: Administer the treatments daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 2-4 weeks).

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the prostates.

-

Prostate Weight: Weigh the prostates to determine the effect of the treatments on prostate size.

-

Histopathology: Process the prostate tissue for histological examination to assess changes in morphology.

-

DHT Levels: Collect blood samples to measure serum DHT levels.

-

Conclusion

D-3263 hydrochloride represents a targeted therapeutic approach that leverages the specific overexpression of the TRPM8 channel in certain pathologies. Its mechanism of action, centered on the induction of cation influx and subsequent apoptosis, provides a strong rationale for its development in the treatment of prostate cancer and BPH. The preclinical data, particularly the synergistic effects observed with existing therapies, are promising. Further research, including the public dissemination of detailed quantitative data from clinical trials, will be crucial in fully elucidating its therapeutic potential.

References

D-3263 Hydrochloride: A Technical Guide to a TRPM8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 hydrochloride is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily known for its role as a sensor of cold temperatures and cooling agents.[1] TRPM8 is expressed in sensory neurons and is implicated in a variety of physiological processes, including temperature sensation, pain modulation, and inflammatory responses. Dysregulation of TRPM8 activity has been linked to conditions such as chronic pain, migraine, and certain types of cancer.[2] D-3263 hydrochloride has been investigated for its potential therapeutic applications, particularly in oncology and benign prostatic hyperplasia (BPH).[3][4] This technical guide provides an in-depth overview of D-3263 hydrochloride, focusing on its mechanism of action as a TRPM8 agonist, its effects in preclinical models, and detailed protocols for its experimental evaluation.

Chemical Properties

| Property | Value |

| Chemical Name | 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride |

| Molecular Formula | C₂₁H₃₂ClN₃O₃ |

| Molecular Weight | 409.9 g/mol |

| CAS Number | 1008763-54-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and TRPM8 Signaling

D-3263 hydrochloride exerts its effects by binding to and activating the TRPM8 channel.[1] As a TRPM8 agonist, it mimics the action of natural cooling agents like menthol, leading to the opening of the ion channel. This activation results in an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.[1] The subsequent increase in intracellular calcium concentration is a critical event that triggers a cascade of downstream signaling pathways.

The activation of TRPM8 by agonists like D-3263 hydrochloride is a complex process influenced by various cellular factors, including phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel gating. The influx of calcium can lead to several cellular responses, including depolarization of the cell membrane, activation of calcium-dependent enzymes, and modulation of gene expression.[5] In the context of cancer, sustained activation of TRPM8 and the resulting calcium overload can disrupt cellular homeostasis and induce apoptosis (programmed cell death) in TRPM8-expressing tumor cells.[1]

References

- 1. auo.asmepress.com [auo.asmepress.com]

- 2. onclive.com [onclive.com]

- 3. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, D-3263, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to D-3263 Hydrochloride: A Potent TRPM8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a potent and orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological activities. Detailed experimental protocols for in vitro and in vivo studies are presented to facilitate further research and development. The mechanism of action, focusing on TRPM8-mediated calcium influx and subsequent cellular responses, is elucidated through signaling pathway diagrams. This document is intended to serve as a core resource for researchers exploring the therapeutic potential of D-3263 hydrochloride, particularly in the fields of oncology and benign prostatic hyperplasia (BPH).

Chemical Structure and Properties

D-3263 hydrochloride is the hydrochloride salt of 3-(2-aminoethyl)-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride | [1] |

| CAS Number | 1008763-54-9 | [1] |

| Molecular Formula | C₂₁H₃₂ClN₃O₃ | [1] |

| Molecular Weight | 409.9 g/mol | [1] |

| Canonical SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1C(=O)N2C3=CC(=C(C=C3)OC)N(C2=O)CCN.Cl | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (140 mg/mL) | [2] |

| Storage | 4°C, sealed storage, away from moisture. In solvent (-80°C for 6 months; -20°C for 1 month) | [2] |

Mechanism of Action and Signaling Pathway

D-3263 hydrochloride functions as a specific agonist of the TRPM8 channel, a non-selective cation channel that is notably expressed in the prostate and overexpressed in prostate cancer and BPH.[1][3]

Activation of the TRPM8 channel by D-3263 hydrochloride leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[1][2] This disruption of ion homeostasis triggers a cascade of intracellular events, culminating in the induction of apoptosis (programmed cell death) in TRPM8-expressing tumor cells.[1][4] Additionally, D-3263 may contribute to a decrease in dihydrotestosterone (B1667394) (DHT) levels, further inhibiting the growth of prostate cancer and BPH.[1][5]

References

- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]

- 2. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9493425B2 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Discovery and Synthesis of D-3263 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a potent, orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical data. The activation of the TRPM8 channel by D-3263 hydrochloride leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing cells. This mechanism has shown potential therapeutic applications in oncology, particularly in prostate cancer, and in the management of benign prostatic hyperplasia (BPH). This document details the experimental protocols for key assays, presents quantitative data from preclinical studies, and visualizes the associated signaling pathways.

Introduction

The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in various physiological processes, including thermosensation and ion homeostasis.[1] TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[1][2] Notably, TRPM8 is highly expressed in the prostate and has been found to be overexpressed in prostate cancer and benign prostatic hyperplasia (BPH).[3] This differential expression profile makes TRPM8 an attractive therapeutic target.

Dendreon Corporation developed D-3263, a benzimidazole-menthol derivative, as a potent TRPM8 agonist with the potential for antineoplastic activity.[3][4] Its hydrochloride salt, D-3263 hydrochloride, is an enteric-coated, orally bioavailable formulation that has been investigated in preclinical and early clinical settings.[4]

Synthesis of D-3263 Hydrochloride

While a detailed, step-by-step synthesis protocol for D-3263 hydrochloride is not publicly available in peer-reviewed literature, the synthesis of similar benzimidazolone derivatives generally involves a multi-step process. The IUPAC name for D-3263 is 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one. Based on this structure, a plausible synthetic route would involve the preparation of a substituted benzimidazolone core, followed by acylation and subsequent functional group manipulations. The final step would involve the formation of the hydrochloride salt.

A general workflow for the synthesis is proposed below:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Role of D-3263 hydrochloride in calcium signaling

An In-Depth Technical Guide to the Role of D-3263 Hydrochloride in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a synthetic, orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] As a member of the TRP superfamily of ion channels, TRPM8 is a non-selective cation channel primarily recognized for its role in cold sensation.[3] Activation of TRPM8 by agonists like D-3263 hydrochloride permits the influx of cations, most notably calcium (Ca²⁺), leading to significant alterations in intracellular calcium homeostasis.[4][5][6] This guide provides a detailed examination of the mechanism of action of D-3263 hydrochloride, its specific role in calcium signaling, quantitative data on its activity, and comprehensive experimental protocols for its characterization.

Mechanism of Action and Role in Calcium Signaling

D-3263 hydrochloride exerts its physiological effects by directly binding to and activating the TRPM8 ion channel.[6] TRPM8 is a polymodal channel, meaning it can be activated by various stimuli, including cold temperatures (below ~25°C), cooling agents (like menthol), and voltage.[3][7]

The activation of the TRPM8 channel by D-3263 hydrochloride opens a pore in the cell membrane that is permeable to cations, including sodium (Na⁺) and calcium (Ca²⁺).[4] This leads to a rapid influx of these ions down their electrochemical gradients, causing membrane depolarization and a significant increase in the cytosolic free calcium concentration.

This disruption of calcium homeostasis is the primary mechanism through which D-3263 hydrochloride induces cellular responses. In cells that overexpress TRPM8, such as certain prostate cancer cell lines, this sustained elevation of intracellular calcium can trigger downstream signaling cascades that lead to apoptotic cell death.[6][8][9] This makes D-3263 hydrochloride a compound of interest for antineoplastic research.[5][6]

Quantitative Data Presentation

While specific EC₅₀ values for D-3263 hydrochloride are not widely published in peer-reviewed literature, studies have demonstrated its biological activity at defined concentrations. For context, the potencies of other common TRPM8 modulators are provided.

| Compound | Target Channel | Mode of Action | Reported Concentration / Potency | Cell Type / System |

| D-3263 | TRPM8 | Agonist | 1 µM (induces apoptosis)[8] | TRAMP C1 & C2 (Mouse Prostate Cancer Cells) |

| Menthol | TRPM8 | Agonist | EC₅₀: 81 ± 17 µM[10] | HEK293 cells expressing human TRPM8 |

| Icilin | TRPM8 | Agonist | EC₅₀: 526 ± 24 nM[10] | HEK293 cells expressing human TRPM8 |

| WS-12 | TRPM8 | Agonist | EC₅₀: 39 nM - 193 nM[11] | Not specified |

| AMG2850 | TRPM8 | Antagonist | IC₉₀: 204 ± 28 nM[10] | In vitro (against icilin) |

| Capsazepine | TRPM8 | Antagonist | IC₅₀: 12.9 µM[7] | CHO cells expressing human TRPM8 |

Experimental Protocols

Characterizing the activity of D-3263 hydrochloride on the TRPM8 channel typically involves two primary methodologies: calcium imaging assays and patch-clamp electrophysiology.

Calcium Flux Assay using Fluorescent Indicators

This method measures the increase in intracellular calcium concentration following the application of the agonist. It is a robust, high-throughput method for assessing channel activation.

Detailed Protocol:

-

Cell Preparation:

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). A typical final concentration is 2 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid dispersion.[10]

-

Aspirate the culture medium from the cells and wash once with assay buffer.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes, protected from light.[1][12]

-

-

Fluorescence Measurement:

-

After incubation, gently wash each well twice with 100 µL of assay buffer to remove extracellular dye.[1]

-

Add 100 µL of fresh assay buffer to each well.

-

Place the plate in a fluorescence microplate reader (e.g., FlexStation, FLIPR).

-

Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.[11]

-

Establish a stable baseline fluorescence reading for each well for 1-2 minutes.[11]

-

Add D-3263 hydrochloride (prepared in assay buffer as serial dilutions) to the respective wells and continue recording the fluorescence signal for 5-10 minutes.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence intensity after compound addition (F) to the baseline fluorescence (F₀).

-

Plot the peak change in fluorescence (ΔF/F₀) against the logarithm of the D-3263 hydrochloride concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value.[11]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of the ion currents flowing through the TRPM8 channels upon activation by D-3263 hydrochloride, offering high-resolution data on channel gating and permeability.

Detailed Protocol:

-

Cell and Solution Preparation:

-

Use TRPM8-expressing cells (e.g., HEK293-TRPM8) plated on glass coverslips.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4]

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.[13]

-

Prepare a stock solution of D-3263 hydrochloride in DMSO and dilute to final concentrations in the extracellular solution on the day of the experiment.

-

-

Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

-

Fabricate glass micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.[14]

-

Clamp the cell membrane potential at a holding potential of -60 mV.[13]

-

-

Data Acquisition:

-

Record baseline currents.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship of the baseline currents.[7]

-

Perfuse the cell with the extracellular solution containing D-3263 hydrochloride.

-

Record the agonist-induced currents at the holding potential and during voltage ramps. TRPM8 currents will typically show outward rectification, which is a characteristic feature.[4][7]

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in response to different concentrations of D-3263 hydrochloride.

-

Plot the normalized current against the agonist concentration and fit the data to determine the EC₅₀.

-

Subtract the baseline I-V curve from the I-V curve obtained during agonist application to isolate the D-3263-activated TRPM8 current.

-

Conclusion

D-3263 hydrochloride is a valuable pharmacological tool for studying the function and therapeutic potential of the TRPM8 channel. Its primary role in calcium signaling is to act as a potent agonist, opening the TRPM8 channel and causing a significant influx of extracellular calcium. This mechanism, which can lead to apoptosis in TRPM8-expressing cancer cells, underscores its potential in oncology research. The experimental protocols detailed herein provide a robust framework for researchers to quantify the activity of D-3263 hydrochloride and further investigate its impact on cellular calcium signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medkoo.com [medkoo.com]

- 7. Making sure you're not a bot! [nanion.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bu.edu [bu.edu]

- 13. benchchem.com [benchchem.com]

- 14. docs.axolbio.com [docs.axolbio.com]

The TRPM8 Agonist D-3263 Hydrochloride: A Technical Overview of its Impact on Dihydrotestosterone Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride, a potent and orally bioavailable agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, has demonstrated significant preclinical efficacy in models of benign prostatic hyperplasia (BPH) and prostate cancer. A key finding from these studies is the compound's ability to drastically reduce systemic levels of dihydrotestosterone (B1667394) (DHT), a potent androgen implicated in the pathophysiology of these conditions. This technical guide provides a comprehensive analysis of the available data on D-3263 hydrochloride's effect on DHT, including a detailed examination of preclinical experimental protocols, a summary of quantitative outcomes, and an exploration of the potential mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies targeting androgen signaling pathways.

Introduction

Dihydrotestosterone (DHT) is a critical androgen for the normal development and function of the prostate gland.[1][2] However, elevated levels of DHT are a key driver in the pathogenesis of benign prostatic hyperplasia (BPH) and the progression of prostate cancer.[3][4] The conversion of testosterone (B1683101) to the more potent DHT is catalyzed by the enzyme 5α-reductase.[5][6] Consequently, inhibition of this pathway is a clinically validated strategy for the management of these androgen-dependent conditions.[1][7]

D-3263 hydrochloride is a small molecule agonist of the TRPM8 channel, a non-selective cation channel best known for its role in cold sensation.[8][9] TRPM8 is highly expressed in the prostate and its expression is regulated by androgens.[1][9] Preclinical studies with D-3263 hydrochloride have revealed a significant and unexpected effect on androgen metabolism, specifically a profound reduction in plasma DHT levels.[9] This finding suggests a novel mechanism for the therapeutic benefit of TRPM8 agonism in prostate diseases, distinct from its direct effects on prostate cells.

This guide will synthesize the currently available technical information regarding the effects of D-3263 hydrochloride on DHT levels, providing a foundation for further research and development in this area.

Quantitative Data on DHT Reduction

The primary quantitative data on the effect of D-3263 hydrochloride on DHT levels comes from a preclinical study in a rat model of testosterone-induced BPH. The results of this study are summarized in the table below.

| Treatment Group | Mean Plasma DHT (pg/mL) | Percent Reduction in DHT | p-value | Reference |

| BPH Control | 2221.2 | - | - | [9] |

| D-3263 Hydrochloride | 43.1 | 98% | 0.004 | [9] |

Table 1: Effect of D-3263 Hydrochloride on Plasma Dihydrotestosterone (DHT) Levels in a Rat Model of Benign Prostatic Hyperplasia (BPH).

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the quantitative data. The following protocol is a composite based on the available information from the key preclinical study and standard methodologies for inducing BPH in rodents.

Animal Model and BPH Induction

-

Species and Strain: Male rats (Sprague-Dawley or Wistar strains are commonly used for this model).

-

BPH Induction: Benign prostatic hyperplasia was induced by subcutaneous injection of testosterone propionate (B1217596).[9] A common protocol involves daily injections for a period of three to four weeks.[10] The testosterone propionate is typically dissolved in a vehicle such as corn oil.[10]

D-3263 Hydrochloride Administration

-

Formulation: D-3263 hydrochloride is an enteric-coated, orally bioavailable compound.[8]

-

Dosing Regimen: In the key preclinical study, D-3263 hydrochloride was administered daily for four weeks, starting one week prior to the initiation of testosterone propionate injections.[9] The exact dosage used in this specific experiment is not publicly available.

Measurement of Plasma DHT Levels

-

Sample Collection: Following the treatment period, blood was collected from the animals.[9] Plasma was separated by centrifugation for subsequent hormone analysis.

-

Assay Method: Plasma DHT concentrations were determined using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA). These assays are standard methods for the precise measurement of steroid hormones in biological fluids.

-

Principle of Competitive Immunoassay: Both ELISA and RIA for DHT typically operate on the principle of competitive binding. An unknown amount of DHT in the sample competes with a known amount of labeled (either with an enzyme for ELISA or a radioisotope for RIA) DHT for a limited number of binding sites on a DHT-specific antibody. The amount of labeled DHT bound to the antibody is inversely proportional to the concentration of unlabeled DHT in the sample. A standard curve is generated using known concentrations of DHT to allow for the quantification of DHT in the unknown samples.

-

Visualizations: Pathways and Workflows

Logical Relationship Diagram

The following diagram illustrates the logical connections between D-3263 hydrochloride, its molecular target, and its observed effect on DHT levels.

A logical diagram illustrating the relationship between D-3263 hydrochloride and DHT.

Proposed Signaling Pathway

The precise signaling pathway linking TRPM8 activation by D-3263 hydrochloride to a reduction in DHT synthesis is an active area of investigation. TRPM8 is known to be an androgen-regulated channel and can function as a testosterone receptor.[9] Activation of TRPM8 leads to an influx of calcium ions, which can trigger a cascade of intracellular signaling events. It is hypothesized that potent and sustained activation of TRPM8 by an agonist like D-3263 may initiate a negative feedback loop affecting the systemic synthesis of androgens. The following diagram presents a proposed, albeit speculative, signaling pathway.

A proposed signaling pathway for D-3263 hydrochloride-mediated reduction of DHT.

Experimental Workflow

The diagram below outlines the key steps in the preclinical evaluation of D-3263 hydrochloride's effect on DHT levels in a testosterone-induced BPH rat model.

Workflow for the preclinical evaluation of D-3263 hydrochloride in a BPH model.

Discussion and Future Directions

The profound reduction in plasma DHT levels following treatment with the TRPM8 agonist D-3263 hydrochloride represents a significant and potentially novel therapeutic mechanism. While the direct pro-apoptotic and anti-proliferative effects of TRPM8 activation in prostate cancer cells are being explored, the systemic effect on androgen metabolism opens new avenues for research.

The current leading hypothesis is that potent agonism of TRPM8 channels, which are themselves regulated by androgens, triggers a systemic negative feedback loop that suppresses androgen synthesis. However, the precise molecular players and the tissues involved in this feedback mechanism remain to be elucidated. Future research should focus on:

-

Elucidating the Mechanism: Investigating the direct effects of TRPM8 activation on the expression and activity of key androgen synthesis enzymes, such as 5α-reductase and CYP17A1, in relevant tissues like the prostate, testes, and adrenal glands.

-

Dose-Response Studies: Characterizing the dose-dependent effects of D-3263 hydrochloride on DHT and other androgen levels to establish a clear pharmacokinetic and pharmacodynamic relationship.

-

Translational Studies: Evaluating the impact of TRPM8 agonists on androgen levels in human subjects to validate the preclinical findings and assess the therapeutic potential of this mechanism in patients with BPH and prostate cancer.

Conclusion

D-3263 hydrochloride, through its action as a TRPM8 agonist, has demonstrated a remarkable ability to lower systemic DHT levels in a preclinical model of BPH. This effect, which is comparable in magnitude to that of established 5α-reductase inhibitors, suggests a novel and promising approach to the management of androgen-dependent prostate diseases. While the exact mechanism is still under investigation, the available data strongly support further exploration of TRPM8 as a therapeutic target for modulating the androgen axis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and clinicians to build upon in their efforts to develop new and effective treatments for BPH and prostate cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. patents.justia.com [patents.justia.com]

- 3. mdpi.com [mdpi.com]

- 4. Dendreon Corporation Initiates Phase 1 Clinical Trial of Small Molecule Targeting TRPM8 in Cancer - BioSpace [biospace.com]

- 5. US20080255185A1 - Small-molecule modulators of trp-p8 activity - Google Patents [patents.google.com]

- 6. Direct inhibition of the cold-activated TRPM8 ion channel by Gαq - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPM8 channel as a novel molecular target in androgen-regulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Paecilomyces tenuipes Extract on Testosterone-Induced Benign Prostatic Hyperplasia in Sprague–Dawley Rats | MDPI [mdpi.com]

- 9. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. erc.bioscientifica.com [erc.bioscientifica.com]

The Dual Threat of D-3263 Hydrochloride: A Technical Overview of its Antibacterial and Antibiofilm Efficacy

For Researchers, Scientists, and Drug Development Professionals

D-3263 hydrochloride, an orally bioavailable agonist of the transient receptor potential melastatin member 8 (TRPM8), is emerging as a compound of significant interest beyond its initial development for potential antineoplastic properties.[1][2][3][4] Recent investigations have unveiled its potent antibacterial and antibiofilm activities, particularly against challenging Gram-positive pathogens. This technical guide synthesizes the current understanding of D-3263 hydrochloride's antimicrobial profile, detailing its efficacy, mechanisms of action, and the experimental protocols used to elucidate these properties.

Antibacterial Activity: Quantitative Assessment

D-3263 hydrochloride has demonstrated significant inhibitory and bactericidal effects against a range of Gram-positive bacteria, including clinically relevant strains of Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant), Enterococcus faecalis, and Enterococcus faecium.[5]

Minimum Inhibitory Concentrations (MICs)

The MICs of D-3263 hydrochloride were determined using the broth dilution method.[5][6] The compound shows notable potency, with MICs generally at or below 25 µM for the majority of tested isolates.[5]

| Bacterial Species | Strain Type | Number of Isolates | MIC Range (µM) | Predominant MIC (µM) | Percentage of Isolates at Predominant MIC |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 15 | ≤ 50 | 25 | 86.67%[5] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 15 | ≤ 50 | 25 | 93.33%[5] |

| Enterococcus faecalis | Clinical Isolates | 20 | ≤ 25 | Not Specified | 100%[5] |

| Enterococcus faecium | Clinical Isolates | Not Specified | ≤ 50 | Not Specified | Not Specified[5][6] |

Minimum Bactericidal Concentrations (MBCs)

The bactericidal activity of D-3263 hydrochloride was evaluated against key reference and clinical strains. The compound exhibited a clear bactericidal effect at concentrations that are multiples of its MIC.

| Bacterial Species | Strain | MIC (µM) | Concentration for Bactericidal Effect |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 25 | 4x and 8x MIC[6] |

| Enterococcus faecalis | ATCC 29212 | 25 | 4x and 8x MIC[6] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | Not Specified | 4x MIC[5][6] |

| Enterococcus faecalis | Clinical Isolates | Not Specified | 4x MIC[5][6] |

Antibiofilm Activity: Inhibition and Eradication

Biofilm formation is a critical virulence factor that contributes to chronic and recurrent infections. D-3263 hydrochloride has demonstrated a dual-action capability, effectively inhibiting the formation of new biofilms and eradicating pre-formed, mature biofilms.[5]

Biofilm Inhibition

At sub-inhibitory concentrations, D-3263 hydrochloride significantly impeded the ability of S. aureus and E. faecalis to form biofilms.[5][6]

| Bacterial Species | Concentration Range for Inhibition |

| Staphylococcus aureus | 1/4x to 1/2x MIC[5] |

| Enterococcus faecalis | 1/4x to 1/2x MIC[5] |

Mature Biofilm Eradication

Higher concentrations of D-3263 hydrochloride were effective in clearing established, mature biofilms of both S. aureus and E. faecalis.[5][6]

| Bacterial Species | Concentration Range for Eradication |

| Staphylococcus aureus | 1x to 8x MIC[7] |

| Enterococcus faecalis | 1x to 8x MIC[7] |

Mechanism of Action

The antibacterial and antibiofilm activities of D-3263 hydrochloride appear to be multifaceted, with the primary target being the bacterial cell membrane.[5][6] Proteomic analysis of S. aureus treated with sub-inhibitory concentrations of D-3263 hydrochloride revealed the differential expression of 29 proteins, impacting amino acid biosynthesis and carbohydrate metabolism.[3][6]

Key findings on the mechanism of action include:

-

Increased Membrane Permeability: D-3263 hydrochloride enhances the membrane permeability of both S. aureus and E. faecalis.[3][6]

-

Interaction with Phospholipids (B1166683): The antibacterial activity of D-3263 hydrochloride is influenced by key phospholipids in the bacterial membrane. Phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL) all dose-dependently increased the MIC of D-3263, suggesting a direct interaction.[3][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of D-3263 hydrochloride's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of D-3263 hydrochloride were determined using the broth dilution method in 96-well plates, following established guidelines.[5][6]

Protocol:

-

Prepare a stock solution of D-3263 hydrochloride.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the D-3263 hydrochloride stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a bacterial inoculum standardized to a final concentration of 5 x 105 CFU/mL in each well.

-

Include a positive control (bacteria in broth without D-3263) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of D-3263 hydrochloride that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC was determined to assess the bactericidal versus bacteriostatic nature of the compound.

Protocol:

-

Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquots onto Mueller-Hinton agar (B569324) (MHA) plates.

-

Incubate the MHA plates at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration of D-3263 hydrochloride that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay

This assay quantifies the ability of D-3263 hydrochloride to prevent biofilm formation.

Protocol:

-

Dispense bacterial suspensions (standardized to 1 x 106 CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose into 96-well flat-bottomed plates.

-

Add D-3263 hydrochloride at sub-inhibitory concentrations (e.g., 1/16x, 1/8x, 1/4x, 1/2x MIC).

-

Include a positive control (bacteria and solvent) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours without shaking.

-

After incubation, gently wash the plates twice with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the remaining biofilms with methanol (B129727) for 15 minutes.

-

Stain the biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the bound dye with 33% acetic acid.

-

Measure the absorbance at 570 nm (OD570) to quantify the biofilm biomass.

Mature Biofilm Eradication Assay

This assay assesses the efficacy of D-3263 hydrochloride against pre-formed biofilms.

Protocol:

-

Grow biofilms in 96-well plates as described in the biofilm inhibition assay for 24 hours.

-

After 24 hours, remove the culture medium and gently wash the plates with PBS to remove non-adherent cells.

-

Add fresh TSB containing various concentrations of D-3263 hydrochloride (e.g., 1x, 2x, 4x, 8x MIC) to the wells with mature biofilms.

-

Incubate the plates for an additional 24 hours at 37°C.

-

Quantify the remaining biofilm biomass using the crystal violet staining method described above.

Conclusion and Future Directions

D-3263 hydrochloride exhibits robust antibacterial and antibiofilm properties against Gram-positive bacteria, including multi-drug resistant strains.[5] Its mechanism, which appears to involve targeting the bacterial cell membrane and disrupting key metabolic processes, presents a promising avenue for the development of novel antimicrobial agents.[3][5] Further research is warranted to fully elucidate the molecular interactions between D-3263 hydrochloride and the bacterial cell membrane, explore its efficacy against a broader spectrum of pathogens, and evaluate its potential in in vivo infection models. The dual action against both planktonic cells and biofilms makes D-3263 hydrochloride a compelling candidate for further preclinical and clinical investigation in the fight against bacterial infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-3263 hydrochloride | C21H32ClN3O3 | CID 49787136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

D-3263 Hydrochloride: A Technical Guide for Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a transmembrane cation channel overexpressed in prostate cancer. This technical guide provides an in-depth overview of D-3263 hydrochloride for prostate cancer research, consolidating available preclinical and clinical data. The document covers its mechanism of action, synergistic effects with standard-of-care therapies, and relevant experimental protocols. While specific quantitative data such as IC50 values in various prostate cancer cell lines are not widely published, this guide synthesizes the existing knowledge to support further investigation into the therapeutic potential of D-3263 hydrochloride.

Introduction

Prostate cancer remains a significant global health concern. While androgen deprivation therapy is the cornerstone of treatment for advanced disease, many tumors eventually progress to a castration-resistant state, necessitating the development of novel therapeutic strategies. The TRPM8 channel, a sensor for cold and menthol, is highly expressed in the prostate and is upregulated in the early stages of prostate cancer, making it a promising therapeutic target.

D-3263 hydrochloride, developed by Dendreon Corporation, is an orally bioavailable agonist of the TRPM8 channel.[1][2] Activation of TRPM8 by D-3263 hydrochloride leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing cancer cells.[3] Furthermore, preclinical studies suggest that D-3263 hydrochloride may also exert its anti-cancer effects by reducing dihydrotestosterone (B1667394) (DHT) levels.[4][5] This guide summarizes the current understanding of D-3263 hydrochloride and provides a resource for researchers investigating its potential in prostate cancer therapy.

Mechanism of Action

D-3263 hydrochloride's primary mechanism of action is the activation of the TRPM8 ion channel. This activation triggers a cascade of intracellular events culminating in apoptotic cell death in prostate cancer cells.

TRPM8 Channel Activation and Ion Influx

As a TRPM8 agonist, D-3263 hydrochloride binds to and opens the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[3] This rapid increase in intracellular calcium concentration is a critical initiating event in the apoptotic signaling pathway.

Apoptosis Induction

The sustained elevation of intracellular Ca²⁺ disrupts mitochondrial function and activates downstream apoptotic pathways. A key study has shown that treatment of aggressive mouse prostate adenocarcinoma cells (TRAMP-C1 and TRAMP-C2) with D-3263 hydrochloride, both alone and in combination with other agents, leads to the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.

Reduction of Dihydrotestosterone (DHT) Levels

In a preclinical rat model of benign prostatic hyperplasia (BPH), administration of D-3263 resulted in a significant 98% reduction in plasma DHT levels.[4] Since DHT is a potent androgen that drives the growth of prostate cancer, this reduction may contribute to the anti-tumor activity of D-3263 hydrochloride.

Preclinical and Clinical Data

In Vitro Efficacy

While specific IC50 values for D-3263 hydrochloride in prostate cancer cell lines are not publicly available in peer-reviewed literature, preclinical studies by Dendreon have shown that D-3263 specifically kills cancer cells that express TRPM8.[4]

In Vivo Efficacy

A preclinical study in a rat model of testosterone-induced BPH demonstrated that oral administration of D-3263 for four weeks resulted in a significant 39% reduction in prostate weight compared to the control group.[4]

Combination Therapy

Research has indicated that D-3263 hydrochloride can enhance the pro-apoptotic activity of standard-of-care treatments for prostate cancer, such as the androgen receptor inhibitor enzalutamide (B1683756) and the chemotherapeutic agent docetaxel (B913). Western blot analysis in TRAMP-C1 and TRAMP-C2 cells showed increased cleavage of Caspase-3 and PARP when D-3263 was combined with either enzalutamide or docetaxel.

Clinical Trial Information

A Phase 1 open-label, dose-escalation study of orally-administered D-3263 hydrochloride was conducted in patients with advanced solid tumors refractory to standard therapies.[6] Preliminary results from this trial indicated that D-3263 was well-tolerated and showed signs of clinical activity, with some patients with advanced prostate cancer experiencing disease stabilization.[7]

Data Presentation

Table 1: Summary of In Vivo Efficacy of D-3263 in a Rat BPH Model [4]

| Parameter | Treatment Group | Result | p-value |

| Prostate Weight Reduction | D-3263 | 39% decrease vs. control | 0.004 |

| Plasma DHT Level Reduction | D-3263 | 98% decrease vs. control | 0.004 |

Signaling Pathways and Experimental Workflows

D-3263 Hydrochloride-Induced Apoptosis Signaling Pathway

Experimental Workflow for Assessing Apoptosis by Western Blot

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of D-3263 hydrochloride for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Western Blot for Apoptosis Markers

-

Cell Treatment and Lysis: Treat prostate cancer cells with D-3263 hydrochloride (e.g., 1 µM), enzalutamide (e.g., 1 µM), docetaxel (e.g., 5 nM), or their combinations for 24 or 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Use an antibody against a housekeeping protein like GAPDH or β-actin to ensure equal protein loading.

Calcium Influx Assay

-

Cell Seeding: Seed TRPM8-expressing cells on a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

-

Compound Addition: Add D-3263 hydrochloride to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity indicates the influx of calcium.

Conclusion

D-3263 hydrochloride represents a promising therapeutic agent for prostate cancer by targeting the TRPM8 channel. Its ability to induce apoptosis and its synergistic effects with current therapies warrant further investigation. While a comprehensive dataset on its in vitro potency is not publicly available, the existing preclinical and early clinical data provide a strong rationale for continued research into its efficacy and mechanism of action in prostate cancer. This technical guide serves as a foundational resource to aid researchers in designing and executing studies to further elucidate the therapeutic potential of D-3263 hydrochloride.

References

- 1. Biomarker-guided combination therapy targets subtype of advanced prostate cancer | MD Anderson Cancer Center [mdanderson.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. mdpi.com [mdpi.com]

- 4. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, D-3263, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

D-3263 Hydrochloride: In Vitro Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 hydrochloride is a potent and orally bioavailable agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] TRPM8, a non-selective cation channel, is well-documented for its role in sensing cold temperatures and has emerged as a promising therapeutic target in oncology.[2] Expressed in a variety of tissues, TRPM8 is notably upregulated in several cancers, including prostate, breast, lung, and colorectal carcinomas. Activation of TRPM8 by agonists like D-3263 hydrochloride triggers an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in cancer cells expressing the channel.[1][2] Furthermore, D-3263 hydrochloride has been suggested to decrease dihydrotestosterone (B1667394) (DHT) levels, potentially contributing to its anti-cancer effects, particularly in prostate cancer.[1][2]

These application notes provide detailed protocols for in vitro experiments to characterize the effects of D-3263 hydrochloride on cancer cells. The protocols cover cell viability, apoptosis, calcium influx, and western blot analysis of the TRPM8 signaling pathway, along with a method for assessing the compound's impact on DHT levels.

Data Presentation

| Cell Line | Cancer Type | D-3263 Hydrochloride Concentration | Combination Therapy | Observed Effect |

| LNCaP | Prostate Cancer | Not specified | Docetaxel | Synergistic lethal effect |

| HCT116 | Colorectal Cancer | Not specified | 5-Fluorouracil + Oxaliplatin | Synergistic lethal effect |

| MCF7 | Breast Cancer | Not specified | Docetaxel | Synergistic lethal effect |

| A549 | Lung Cancer | Not specified | Docetaxel | Synergistic lethal effect |

| TRAMP-C1 | Mouse Prostate Cancer | 1 µM | Enzalutamide or Docetaxel | Enhanced pro-apoptotic activity[3] |

| TRAMP-C2 | Mouse Prostate Cancer | 1 µM | Enzalutamide or Docetaxel | Enhanced pro-apoptotic activity[3] |

Signaling Pathway

Activation of the TRPM8 channel by D-3263 hydrochloride initiates a signaling cascade that culminates in apoptosis. The influx of Ca2+ is a critical initiating event.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of D-3263 hydrochloride on the viability of cancer cell lines and can be used to calculate the IC50 value.

Experimental Workflow:

Materials:

-

TRPM8-expressing cancer cell lines (e.g., LNCaP, HCT116, MCF7, A549)

-

Complete cell culture medium

-

D-3263 hydrochloride stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of D-3263 hydrochloride in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by D-3263 hydrochloride using flow cytometry.

Experimental Workflow:

Materials:

-

Cancer cells treated with D-3263 hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of D-3263 hydrochloride (e.g., 1 µM for TRAMP cells) for 24-48 hours. Include positive and negative controls.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Calcium Influx Assay

This protocol measures the increase in intracellular calcium concentration following the activation of TRPM8 channels by D-3263 hydrochloride.

Experimental Workflow:

Materials:

-

TRPM8-expressing cells

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM or other suitable calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

D-3263 hydrochloride

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM (2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

-

Compound Addition: Inject the desired concentration of D-3263 hydrochloride into the wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity at regular intervals to measure the change in intracellular calcium concentration.

Protocol 4: Western Blot Analysis

This protocol is used to detect the expression of TRPM8 and downstream apoptotic markers.

Experimental Workflow:

Materials:

-

Cells treated with D-3263 hydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TRPM8, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Protocol 5: In Vitro Dihydrotestosterone (DHT) Level Assay

This protocol describes a method to measure the effect of D-3263 hydrochloride on DHT levels in cell culture supernatant or cell lysates using an ELISA kit.

Experimental Workflow:

Materials:

-

Prostate cancer cells (e.g., LNCaP)

-

Cell culture medium

-

D-3263 hydrochloride

-

DHT ELISA Kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture prostate cancer cells in the presence of a testosterone (B1683101) precursor (e.g., testosterone) and treat with various concentrations of D-3263 hydrochloride for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture supernatant or prepare cell lysates.

-

ELISA: Perform the DHT ELISA on the collected samples according to the manufacturer's protocol.[4][5] This typically involves adding samples and standards to a microplate pre-coated with an anti-DHT antibody, followed by the addition of an HRP-conjugated DHT and a substrate.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the DHT concentration based on the standard curve. Compare the DHT levels in the treated samples to the vehicle control.

Conclusion

D-3263 hydrochloride represents a valuable tool for investigating the role of TRPM8 in cancer. The protocols outlined in these application notes provide a framework for characterizing its in vitro anti-cancer activities. Researchers are encouraged to optimize these protocols for their specific experimental systems to further elucidate the therapeutic potential of targeting the TRPM8 channel.

References

D-3263 Hydrochloride: In Vivo Applications and Experimental Protocols in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-3263 hydrochloride is an orally bioavailable agonist of the transient receptor potential melastatin member 8 (TRPM8), a cation channel protein.[1] This small molecule has demonstrated potential antineoplastic activity and has been investigated for its therapeutic effects in prostate cancer and benign prostatic hyperplasia (BPH).[1][2] The primary mechanism of action involves the activation of TRPM8, leading to an influx of calcium and sodium ions into TRPM8-expressing cells. This disrupts cellular homeostasis and can induce cell death in tumor cells.[1] Additionally, D-3263 hydrochloride has been shown to decrease levels of dihydrotestosterone (B1667394) (DHT), a key driver of prostate growth, suggesting an impact on androgen metabolism.[1]

Preclinical in vivo studies have demonstrated the efficacy of D-3263 hydrochloride in animal models of BPH and prostate cancer. In a rat model of testosterone-induced BPH, treatment with D-3263 resulted in a significant reduction in prostate weight and plasma DHT levels.[1] In mouse xenograft models of prostate cancer using the LuCaP 35 cell line, D-3263 hydrochloride significantly inhibited tumor growth.[2] A Phase 1 clinical trial was initiated to evaluate the safety and pharmacokinetics of an enteric-coated formulation of D-3263 hydrochloride in patients with advanced solid tumors. While the trial was completed, detailed results have not been broadly disseminated, and the development appears to have been discontinued.[3]

These findings highlight the potential of targeting the TRPM8 channel with agonists like D-3263 hydrochloride as a therapeutic strategy for prostate diseases. The following sections provide detailed protocols from preclinical studies to guide further research in this area.

Quantitative Data Summary

Table 1: Efficacy of D-3263 Hydrochloride in a Rat Model of Benign Prostatic Hyperplasia (BPH)

| Parameter | Control (BPH-induced) | D-3263 Hydrochloride Treated | Percent Reduction | p-value |

| Prostate Weight | - | - | 39% | 0.004[1] |

| Plasma DHT (pg/mL) | 2221.2 | 43.1 | 98% | 0.004[1] |

Table 2: Efficacy of D-3263 Hydrochloride in a LuCaP 35 Prostate Cancer Xenograft Mouse Model

| Treatment Group | Mean Tumor Volume (mm³) | p-value vs. Control |

| Control | 207.6 | - |

| D-3263 Hydrochloride | 123.7 | 0.004[2] |

Experimental Protocols

Benign Prostatic Hyperplasia (BPH) Rat Model

Objective: To evaluate the in vivo efficacy of D-3263 hydrochloride in a testosterone-induced BPH rat model.

Animal Model:

-

Species: Rat (specific strain not detailed in the available literature)

-

Sex: Male

Materials:

-

D-3263 hydrochloride

-

Vehicle for TP (e.g., corn oil)

-

Vehicle for D-3263 hydrochloride

Procedure:

-

Induction of BPH: BPH is induced by subcutaneous injections of testosterone propionate. The induction phase typically precedes the treatment phase.

-

Treatment Administration: One week prior to the initiation of testosterone injections, begin daily administration of D-3263 hydrochloride or a comparator (e.g., finasteride) for a total of four weeks.[1] The exact dose of D-3263 hydrochloride is not specified in the available public documents.

-

Monitoring: Monitor animals for general health and body weight throughout the study.

-

Endpoint Analysis:

-

At the end of the four-week treatment period, collect blood samples for analysis of plasma dihydrotestosterone (DHT) levels.

-

Euthanize the animals and carefully dissect the prostates.

-

Weigh the prostates to determine the effect of the treatment on prostate enlargement.

-

Prostate tissues can be fixed in formalin and embedded in paraffin (B1166041) for histopathological examination, including staining with a Trp-p8 antibody to assess target engagement.[1]

-

Prostate Cancer Xenograft Mouse Model (LuCaP 35)

Objective: To assess the anti-tumor activity of D-3263 hydrochloride in a human prostate cancer xenograft model.

Animal Model:

-

Species: Mouse (e.g., athymic nude mice)

-

Sex: Male

Materials:

-

D-3263 hydrochloride

-

LuCaP 35 human prostate cancer cells

-

Matrigel (or other appropriate cell suspension vehicle)

-

Vehicle for D-3263 hydrochloride

Procedure:

-

Cell Culture: Culture LuCaP 35 cells under appropriate conditions.

-

Tumor Implantation:

-

Harvest LuCaP 35 cells and resuspend them in a suitable medium, potentially mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

-

Administer D-3263 hydrochloride or vehicle to the respective groups. The specific dose, route, and frequency of administration are not detailed in the available public information.

-

-

Efficacy Evaluation:

-

Measure tumor volume periodically (e.g., twice weekly) using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Study Termination and Analysis:

-

The study is typically terminated when tumors in the control group reach a specific size.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Compare the mean tumor volumes between the treated and control groups to determine the efficacy of D-3263 hydrochloride.

-

Visualizations

Caption: Proposed mechanism of D-3263 hydrochloride action.

Caption: Workflow for the in vivo BPH rat model study.

Caption: Workflow for the in vivo prostate cancer xenograft mouse model study.

References

- 1. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LuCaP Prostate Cancer Patient‐Derived Xenografts Reflect the Molecular Heterogeneity of Advanced Disease and Serve as Models for Evaluating Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selective M1 Muscarinic Acetylcholine Receptor Agonists in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of selective M1 muscarinic acetylcholine (B1216132) receptor agonists in cell culture assays. Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The M1 subtype is of significant interest as a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. Activation of the M1 receptor, primarily coupled to Gq/11 proteins, initiates a signaling cascade leading to neuronal excitation and other cellular responses.

Important Note on Compound Selection: The compound D-3263 hydrochloride, mentioned in the topic inquiry, is identified in the scientific literature as a Transient Receptor Potential Melastatin 8 (TRPM8) agonist, with applications in oncology and benign prostatic hyperplasia research.[1] There is no substantial evidence to classify it as a selective M1 muscarinic acetylcholine receptor agonist. Therefore, to ensure scientific accuracy and relevance, these application notes will focus on a representative and well-characterized selective M1 agonist, McN-A-343 , and provide general protocols applicable to other selective M1 agonists.

M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq/11 family of G proteins.[2][3][4][5] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6] The resulting increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC), leading to a wide range of cellular responses.[6][7]

Data Presentation: In Vitro Activity of Selective M1 Agonists

The following table summarizes the potency (EC50 values) of several selective M1 muscarinic receptor agonists in various cell-based assays. These values are representative and can vary depending on the specific cell line, receptor expression levels, and assay conditions.